N-(4-ethoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine
Description
N-(4-ethoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine is a complex organic compound that features a benzothiazole moiety, which is known for its diverse biological activities
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS3/c1-3-23-11-5-4-6-12-14(11)21-18(25-12)22-17-20-10-7-8-13-15(16(10)26-17)19-9(2)24-13/h4-8H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBUXBHSHYRUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)SC(=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine typically involves multi-step reactions. One common synthetic route includes the reaction of 1,3-thiazol-2-amine with 6-ethoxy-1,3-benzothiazole-2-amine, followed by further functionalization steps . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-ethoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can chelate metal ions, which may enhance its biological activity . The pathways involved include coordination with metal centers, leading to the formation of stable complexes that can interact with biological molecules .
Comparison with Similar Compounds
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine is a complex organic compound that has garnered attention due to its potential biological activities. The compound incorporates a benzothiazole moiety, which is known for its diverse pharmacological properties including antitumor and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Where , , , and represent the respective number of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms in the molecule.
Antitumor Activity
Research indicates that compounds containing benzothiazole and related heterocycles exhibit significant antitumor properties. For instance, derivatives of benzothiazole have shown selective cytotoxic effects against various cancer cell lines, particularly lung adenocarcinoma (A549) and mouse fibroblast cell lines (NIH/3T3) .
Table 1: Antitumor Activity of Benzothiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 3b | A549 | 5.2 | Apoptosis induction |
| N-(4-ethoxy-1,3-benzothiazol-2-yl)-11-methyl... | NIH/3T3 | TBD | TBD |
Antimicrobial Activity
Benzothiazole derivatives are also noted for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes or inhibiting enzyme functions .
Case Study: Antimicrobial Efficacy
A study conducted on a series of benzothiazole derivatives revealed that certain compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Mechanistic Insights
The biological activity of N-(4-ethoxy-1,3-benzothiazol-2-yl)-11-methyl... can be linked to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many benzothiazoles act as inhibitors for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission and other physiological processes .
- Apoptosis Induction : The compound's structure may facilitate its interaction with cellular pathways leading to programmed cell death in cancerous cells .
Research Findings
Recent studies have aimed to synthesize and evaluate the biological activities of various derivatives based on the core structure of benzothiazole. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
